D-Glucono-1,5-lactone 6-phosphate

Catalog No.
S561886
CAS No.
2641-81-8
M.F
C6H11O9P
M. Wt
258.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucono-1,5-lactone 6-phosphate

CAS Number

2641-81-8

Product Name

D-Glucono-1,5-lactone 6-phosphate

IUPAC Name

(3,4,5-trihydroxy-6-oxooxan-2-yl)methyl dihydrogen phosphate

Molecular Formula

C6H11O9P

Molecular Weight

258.12 g/mol

InChI

InChI=1S/C6H11O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-5,7-9H,1H2,(H2,11,12,13)

InChI Key

IJOJIVNDFQSGAB-UHFFFAOYSA-N

SMILES

C(C1C(C(C(C(=O)O1)O)O)O)OP(=O)(O)O

Synonyms

D-Gluconic Acid δ-Lactone 6-(Dihydrogen Phosphate); 6-Phospho-D-glucono-1,5-lactone; 6-Phosphoglucono-δ-lactone; δ-Gluconolactone 6-Phosphate

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)OP(=O)(O)O

Biochemistry and Enzymology

D-Glucono-1,5-lactone 6-phosphate is a key compound in the pentose phosphate pathway . This pathway is crucial for maintaining an adequate reducing environment in cells, especially red blood cells .

Method of Application: In the pentose phosphate pathway, D-Glucono-1,5-lactone 6-phosphate is hydrolyzed to generate 6-phosphogluconate. This is then decarboxylated by the 6-phosphogluconate dehydrogenase (6PGD) enzyme to yield ribulose 5-phosphate, a precursor of DNA, RNA, and ATP .

Results and Outcomes: The pentose phosphate pathway produces nicotinamide adenine dinucleotide phosphate (NADPH) to maintain an adequate reducing environment in the cells . This is especially important in red blood cells .

Molecular Biology

D-Glucono-1,5-lactone 6-phosphate is the immediate product of the Glucose-6-phosphate dehydrogenase (G-6-PD), the first enzyme of the hexose monophosphate pathway .

Method of Application: In the hexose monophosphate pathway, Glucose-6-phosphate is converted into D-Glucono-1,5-lactone 6-phosphate by the enzyme Glucose-6-phosphate dehydrogenase .

Results and Outcomes: The hexose monophosphate pathway is crucial for the production of NADPH and ribose 5-phosphate, which are essential for various cellular processes .

Food and Pharmaceutical Industry

D-Glucono-1,5-lactone 6-phosphate is used as a protein coagulant, acidifier, pickling, or leavening agent. It is also used as a preservative, seasonings, sequestrant, chelating agent, color-preserver, etc. It is widely applied to food, daily chemical industry, pharmaceuticals, cosmetics .

Method of Application: The specific method of application would depend on the particular use case in the food or pharmaceutical industry .

Results and Outcomes: The use of D-Glucono-1,5-lactone 6-phosphate in these industries helps to maintain consistency and other characteristics of various products .

Enzyme Mechanism

6-Phosphogluconolactonase is a cytosolic enzyme found in all organisms that catalyzes the hydrolysis of 6-phosphogluconolactone to 6-phosphogluconic acid in the oxidative phase of the pentose phosphate pathway .

Method of Application: The reaction initiates via attack of a hydroxide ion at the C5 ester. A tetrahedral intermediate forms and elimination of the ester linkage follows, aided by donation of a proton from an active site histidine residue .

Results and Outcomes: 6PGL selectively catalyzes the hydrolysis of δ-6-phosphogluconolactone, and has no activity on the γ isomer . This mechanism is crucial for the functioning of the pentose phosphate pathway .

Thermophysical Property Datafile

D-Glucono-1,5-lactone 6-phosphate is used in thermophysical property datafiles for process simulators, such as Aspen Plus .

Method of Application: The specific method of application would depend on the particular use case in the process simulation .

Results and Outcomes: The use of D-Glucono-1,5-lactone 6-phosphate in these simulations helps to maintain consistency and other characteristics of various processes .

Regeneration of Nicotinamide Coenzymes

D-Glucono-1,5-lactone 6-phosphate is used in the regeneration of nicotinamide coenzymes, which is crucial for the synthesis of chiral compounds .

Method of Application: The specific method of application would depend on the particular use case in the synthesis of chiral compounds .

Results and Outcomes: The use of D-Glucono-1,5-lactone 6-phosphate in these syntheses helps to maintain consistency and other characteristics of various processes .

Cardioprotection

Gluconolactone (D-glucono-1,5-lactone or GDL) is a food additive which presents in dietary products such as tofu, yogurt, cheese, bread, wine, etc. GDL has long been considered as a free radical scavenger; however, its role in cardioprotection remains elusive .

Method of Application: The specific method of application would depend on the particular use case in cardioprotection .

Results and Outcomes: The use of D-Glucono-1,5-lactone 6-phosphate in these applications helps to maintain consistency and other characteristics of various processes .

D-Glucono-1,5-lactone 6-phosphate is an important intermediate in the pentose phosphate pathway, a metabolic pathway that generates nicotinamide adenine dinucleotide phosphate (NADPH) and pentoses. This compound is synthesized from glucose-6-phosphate through the action of glucose-6-phosphate dehydrogenase and is subsequently converted into 6-phosphogluconic acid by the enzyme 6-phosphogluconolactonase. Its chemical formula is C₆H₁₁O₉P, with a molecular weight of approximately 256.11 daltons .

6-PGL functions solely as an intermediate metabolite within the PPP. It does not possess any direct biological activity. The conversion of 6-PGL to 6-phosphogluconic acid generates NADPH, a crucial reducing agent used in various cellular processes, including fatty acid synthesis and detoxification reactions [].

D-Glucono-1,5-lactone 6-phosphate primarily undergoes two types of reactions: hydrolysis and oxidation. The hydrolysis reaction, catalyzed by 6-phosphogluconolactonase, converts D-Glucono-1,5-lactone 6-phosphate into 6-phosphogluconic acid:

D Glucono 1 5 lactone 6 phosphate+H2O6 phosphogluconic acid\text{D Glucono 1 5 lactone 6 phosphate}+H_2O\rightarrow \text{6 phosphogluconic acid}

In addition, oxidation reactions involving glucose-6-phosphate dehydrogenase lead to the formation of this compound from glucose-6-phosphate:

Glucose 6 phosphate+NADP+D Glucono 1 5 lactone 6 phosphate+NADPH+H+\text{Glucose 6 phosphate}+NADP^+\rightarrow \text{D Glucono 1 5 lactone 6 phosphate}+NADPH+H^+

These reactions are crucial for maintaining cellular redox states and metabolic fluxes .

D-Glucono-1,5-lactone 6-phosphate plays a significant role in cellular metabolism. It is involved in the regulation of oxidative stress responses and metabolic pathways. The generation of NADPH through its conversion is vital for various biosynthetic processes and for maintaining the redox balance within cells. Research indicates that disturbances in this pathway can lead to metabolic disorders, including glucose-6-phosphate dehydrogenase deficiency, which can result in hemolytic anemia .

The synthesis of D-Glucono-1,5-lactone 6-phosphate can occur enzymatically within biological systems. The primary method involves the oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase. In industrial contexts, microbial fermentation processes are often employed, utilizing engineered strains of bacteria or yeast to enhance the production efficiency of this compound from glucose-6-phosphate .

D-Glucono-1,5-lactone 6-phosphate has several applications across various fields:

  • Biochemistry: It serves as a model compound for studying enzyme kinetics and mechanisms in the pentose phosphate pathway.
  • Medical Research: Understanding its role aids in investigating metabolic disorders and oxidative stress-related diseases.
  • Industrial Biotechnology: It is used as a precursor for synthesizing various biochemicals and pharmaceuticals .

Interaction studies have shown that D-Glucono-1,5-lactone 6-phosphate interacts with several enzymes involved in the pentose phosphate pathway. Notable enzymes include:

  • Glucose-6-phosphate dehydrogenase: Catalyzes its formation from glucose-6-phosphate.
  • 6-phosphogluconolactonase: Catalyzes its hydrolysis to produce 6-phosphogluconic acid.

These interactions are crucial for understanding the regulatory mechanisms governing metabolic pathways and their implications in health and disease .

D-Glucono-1,5-lactone 6-phosphate shares similarities with several other compounds involved in carbohydrate metabolism. Here are some comparable compounds:

Compound NameRole/FunctionUnique Features
Glucose-6-phosphatePrecursor in the pentose phosphate pathwayCentral role in energy metabolism
6-Phosphogluconic acidDirect product of hydrolysis of D-Glucono-1,5-lactoneKey intermediate in the pentose phosphate pathway
D-Glucono-δ-lactoneLactonic form related to D-Glucono-1,5-lactoneExists as a cyclic ester; less phosphorylated

Uniqueness

D-Glucono-1,5-lactone 6-phosphate is unique due to its specific function as an intermediate that directly contributes to NADPH production. Unlike similar compounds, it plays a pivotal role in cellular redox balance and biosynthetic reactions essential for cell survival and function .

Glucose-6-phosphate Dehydrogenase Catalytic Interactions

Glucose-6-phosphate dehydrogenase catalyzes the conversion of glucose-6-phosphate to D-glucono-1,5-lactone 6-phosphate through a sophisticated mechanism involving hydride transfer and proton abstraction [6] [7] [8]. The catalytic mechanism operates through a sequential process where histidine-240 functions as the general base that abstracts the proton from the carbon-1 hydroxyl group of glucose-6-phosphate, facilitating the subsequent hydride transfer to the nicotinamide adenine dinucleotide phosphate cofactor [8].

The enzyme employs a catalytic dyad comprising aspartate-177 and histidine-240, where the carboxylate group of aspartate-177 stabilizes the positive charge that develops on histidine-240 during the transition state [8]. This mechanism represents a low-energy sequential reaction pathway, contrasting with the high-energy concurrent mechanism that would occur in the absence of the histidine-aspartate dyad [6].

Table 1: Glucose-6-phosphate Dehydrogenase Catalytic Parameters

ParameterValueOrganismReference
Km for Glucose-6-phosphate18.1 μMGiardia lamblia (fused enzyme) [9]
Km for Glucose-6-phosphate31.8 μMGiardia lamblia (individual enzyme) [9]
Km for Nicotinamide Adenine Dinucleotide Phosphate13.9 μMGiardia lamblia (fused enzyme) [9]
Km for Nicotinamide Adenine Dinucleotide Phosphate26.7 μMGiardia lamblia (individual enzyme) [9]
kcat31.8 s⁻¹Giardia lamblia (fused enzyme) [9]
kcat0.057 s⁻¹Giardia lamblia (individual enzyme) [9]

The structural organization of glucose-6-phosphate dehydrogenase reveals a tetrameric arrangement consisting of dimers of dimers, with each subunit containing a classical beta-plus-alpha coenzyme binding domain at the amino terminus and a larger beta-plus-alpha domain at the carboxyl terminus [10] [11]. The enzyme binds both catalytic and structural nicotinamide adenine dinucleotide phosphate molecules, with the structural cofactor playing an allosteric role in enzyme regulation and substrate recognition [10] [11].

Histidine-178 participates in binding the phosphate moiety of glucose-6-phosphate, contributing to transition state stabilization through electrostatic interactions [7] [8]. The proline residue at position 172 plays a crucial role in positioning lysine-171 correctly with respect to the substrate, demonstrating the importance of conformational constraints in catalytic efficiency [12].

6-Phosphogluconolactonase Reaction Selectivity

6-Phosphogluconolactonase exhibits remarkable selectivity for the delta isomer of 6-phosphogluconolactone, demonstrating no detectable activity toward the gamma isomer [13]. This enzyme employs an alpha-beta hydrolase fold architecture with active site residues clustered on the loops of alpha-helices, creating a highly specific binding environment [13] [14].

The catalytic mechanism proceeds through proton transfer mediated by a histidine residue positioned within the active site [13]. The reaction initiates through hydroxide ion attack at the carbon-5 ester position, forming a tetrahedral intermediate followed by elimination of the ester linkage [13]. The histidine residue facilitates this process by donating a proton to the oxygen-5 ring oxygen atom, similar to mechanisms observed in xylose isomerase and ribose-5-phosphate isomerase [13].

Table 2: 6-Phosphogluconolactonase Kinetic Parameters

ParameterValueOrganismReference
Km for 6-phosphogluconolactone51.5 μMGiardia lamblia [9]
Km for 6-phosphogluconolactone242 μMHomo sapiens [9]
Km for 6-phosphogluconolactone172 μMPlasmodium falciparum [9]
Km for 6-phosphogluconolactone43 μMSaccharomyces cerevisiae [9]
kcat31.8 s⁻¹Giardia lamblia [9]

Molecular dynamics simulations have revealed that arginine residues within the active site participate in electrostatic stabilization of the negatively charged phosphate group rather than direct proton transfer [13] [14]. The enzyme demonstrates exceptional selectivity through geometric constraints that position the substrate optimally for nucleophilic attack while excluding inappropriate isomeric forms [13].

The crystal structure of 6-phosphogluconolactonase from Trypanosoma brucei complexed with 6-phosphogluconic acid reveals critical binding interactions at 2.2 angstrom resolution [14]. Electric stabilization of the enzyme-substrate complex occurs through interactions between the product carboxylate and backbone amines of surrounding glycine residues [13].

Intramolecular Rearrangement Pathways

The intramolecular rearrangement of D-glucono-1,5-lactone 6-phosphate involves lactone ring opening through hydrolysis mechanisms that proceed via acyl cleavage rather than alkyl cleavage [15]. The lactone ring demonstrates pH-dependent stability, with hydrolysis rates increasing under basic conditions and ring closure favored under acidic environments [15] [16].

The hydrolysis mechanism involves nucleophilic attack by hydroxide ions at the carbonyl carbon of the lactone ring, leading to ring opening and formation of the corresponding carboxylic acid [17] [18]. This process exhibits characteristics consistent with base-catalyzed hydrolysis mechanisms, where the rate-determining step involves formation of a tetrahedral intermediate [18].

Table 3: Lactone Hydrolysis Kinetic Parameters

ParameterLactone TypeValueConditionsReference
Ring-opening rate constantTopotecan lactone0.51 ± 0.07 hr⁻¹Cationic form [16]
Ring-opening rate constantTopotecan lactone33.9 ± 4.6 hr⁻¹Zwitterionic form [16]
Base-catalyzed ring-closing constantTopotecan lactone7.4 ± 0.3 × 10⁸ mol⁻¹hr⁻¹pH dependent [16]
Equilibrium constantTopotecan lactone1.98 ± 0.07 × 10⁻³Carboxylic acid/lactone [16]

The stereochemical aspects of intramolecular rearrangement preserve the configuration at existing chiral centers while allowing conformational flexibility around the phosphate-bearing carbon [3] [4]. Oxygen-18 incorporation studies demonstrate that lactone ring hydrolysis proceeds through acyl cleavage mechanisms, with significant isotope incorporation observed during ring opening and subsequent ring closure processes [15].

The gamma isomer of 6-phosphogluconolactone exhibits different binding properties compared to the delta isomer, selectively interacting with specific protein targets while maintaining distinct hydrolysis kinetics [19]. This stereochemical selectivity contributes to the metabolic channeling observed in pentose phosphate pathway flux regulation [19].

Enzyme-Substrate Recognition Determinants

Enzyme-substrate recognition for D-glucono-1,5-lactone 6-phosphate depends on multiple molecular determinants including phosphate group positioning, lactone ring geometry, and hydroxyl group stereochemistry [20] [21] [22]. The phosphate binding sites employ a characteristic two-layer recognition pattern termed the phosphate-binding cup, which provides stable anchoring through coordinated interactions with multiple amino acid residues [21].

The phosphate recognition mechanism involves interactions with basic amino acids including lysine, arginine, and histidine residues that form electrostatic contacts with the negatively charged phosphate group [21] [23]. These interactions demonstrate thermodynamic characteristics including small favorable free energy changes, large unfavorable enthalpy changes, and positive heat capacity changes consistent with water molecule displacement during binding [24].

Table 4: Enzyme-Substrate Recognition Parameters

Recognition ElementInteraction TypeTypical ResiduesThermodynamic ContributionReference
Phosphate GroupElectrostaticLysine, Arginine, HistidineΔG° favorable, ΔH° unfavorable [21] [24]
Lactone RingHydrogen BondingSerine, Threonine, AsparagineStabilizes ring geometry [13] [20]
Hydroxyl GroupsHydrogen BondingAspartate, GlutamateDefines stereoselectivity [22] [20]
Sugar BackboneVan der WaalsPhenylalanine, TryptophanProvides binding specificity [20] [22]

Conserved residues within active sites demonstrate essential roles in substrate recognition and binding, with these residues typically exhibiting high conservation across enzyme families [22]. The molecular basis of substrate specificity involves active site architecture that accommodates specific substrate conformations while excluding non-cognate molecules [20] [22].

The binding thermodynamics reveal that phosphate-protein interactions involve water molecule reorganization within enzyme pockets, contributing to both enthalpic and entropic components of binding affinity [25] [24]. Temperature dependencies of enzyme-substrate interactions demonstrate that binding involves structural rearrangements at the enzyme-substrate interface that optimize catalytic geometry [25].

AspectDescriptionKey Finding
Isomer FormationGenerated through intramolecular rearrangement of δ-6-phosphogluconolactoneConversion from δ-form occurs independently of oxidative pentose phosphate pathway
Structural PropertiesLactone ring structure with phosphate group at 6-positionMolecular weight of 258.12 g/mol with formula C6H11O9P
Stability CharacteristicsRelatively stable compared to δ-isomer, represents "dead end" byproductHalf-life significantly longer than δ-6-phosphogluconolactone
Enzymatic Substrate SpecificityNot substrate for 6-phosphogluconolactonase enzymePGLS specifically hydrolyzes δ-form but not γ-form
Metabolic FateAccumulates in cells when PGLS activity is reducedFunctions as signaling molecule rather than metabolic intermediate
Discovery TimelineNuclear magnetic resonance spectroscopy studies revealed dual forms in G6PD reactionFirst characterized using NMR spectroscopy techniques

The enzymatic substrate specificity studies have demonstrated that γ-6-phosphogluconolactone is not recognized as a substrate by 6-phosphogluconolactonase (PGLS) [1]. While PGLS efficiently catalyzes the hydrolysis of δ-6-phosphogluconolactone to form 6-phosphogluconate, it shows no activity toward the γ isomer [1]. This selective substrate recognition has profound implications for cellular metabolism, as it allows γ-6-phosphogluconolactone to accumulate when PGLS activity is reduced or when the rate of δ-to-γ conversion exceeds the enzymatic hydrolysis capacity [1].

The metabolic fate of γ-6-phosphogluconolactone diverges significantly from traditional metabolic intermediates. Rather than serving as a substrate for subsequent enzymatic reactions, this compound functions as a signaling molecule that modulates protein-protein interactions and enzymatic activities [1]. Research has revealed that γ-6-phosphogluconolactone accumulates in cells under specific conditions, particularly when glucose-6-phosphate dehydrogenase activity is elevated relative to PGLS activity [1]. This accumulation pattern suggests that the γ isomer serves as a metabolic sensor, linking the flux through the oxidative pentose phosphate pathway to downstream signaling events [1].

Protein Phosphatase 2A Regulatory Mechanisms

The regulatory mechanisms governing Protein Phosphatase 2A (PP2A) activity represent a critical component of cellular signaling networks, and γ-6-phosphogluconolactone has emerged as a novel modulator of these processes [1]. PP2A functions as a major serine/threonine phosphatase involved in diverse cellular processes including cell cycle regulation, signal transduction, and metabolic control [4] [5]. The compound exerts its regulatory effects through multiple mechanisms that collectively result in decreased PP2A activity and altered substrate specificity [1].

Direct inhibition of PP2A by γ-6-phosphogluconolactone occurs through enhancement of inhibitory phosphorylation at the tyrosine 307 (Y307) residue of the catalytic subunit [1]. This phosphorylation event is mediated by Src family kinases and results in a significant reduction in PP2A phosphatase activity [1]. The inhibitory phosphorylation at Y307 has been well-characterized as a mechanism that decreases PP2A activity by disrupting the interaction between the catalytic subunit and regulatory subunits [5]. Research demonstrates that γ-6-phosphogluconolactone treatment leads to increased Y307 phosphorylation levels, effectively reducing PP2A activity toward its physiological substrates [1].

Table 2: Protein Phosphatase 2A Regulatory Mechanisms

Regulatory MechanismEffect of γ-6-PhosphogluconolactoneMolecular TargetFunctional Outcome
Direct InhibitionEnhances inhibitory phosphorylation at Y307 residuePP2A catalytic subunit Y307Decreased AMPK dephosphorylation
Tyrosine PhosphorylationPromotes Src-dependent phosphorylation of PP2ASrc family kinase binding domainEnhanced kinase-phosphatase interaction
Subunit Assembly ModulationFacilitates recruitment of PP2A to Src kinase complexesA and C subunit interfaceAltered holoenzyme stability
Catalytic Activity ControlReduces phosphatase activity toward AMPKActive site accessibilityReduced overall PP2A activity
Post-translational ModificationsInfluences methylation status indirectlyL309 methylation siteModified regulatory subunit binding
Cellular LocalizationAffects subcellular distribution of active PP2ACytoplasmic PP2A poolsCompartmentalized signaling responses

The tyrosine phosphorylation mechanism involves the promotion of Src-dependent phosphorylation events that target specific residues within PP2A [1]. γ-6-Phosphogluconolactone binding to Src kinase enhances the kinase's ability to phosphorylate PP2A, creating a feed-forward regulatory loop that amplifies the inhibitory signal [1]. This phosphorylation occurs primarily at the Y307 residue, which is located in the C-terminal region of the catalytic subunit and is critical for maintaining optimal phosphatase activity [5].

Subunit assembly modulation represents another significant mechanism through which γ-6-phosphogluconolactone influences PP2A function [1]. The compound facilitates the recruitment of PP2A to Src kinase complexes, altering the spatial organization of these signaling components [1]. This recruitment process affects the assembly and stability of PP2A holoenzymes, which consist of scaffold (A), catalytic (C), and regulatory (B) subunits [5]. The altered assembly can influence substrate specificity and the overall catalytic efficiency of PP2A complexes [5].

Catalytic activity control mechanisms involve direct effects on the accessibility and conformation of the PP2A active site [1]. γ-6-Phosphogluconolactone-mediated changes in protein-protein interactions can alter the microenvironment surrounding the catalytic center, reducing the enzyme's ability to dephosphorylate specific substrates such as AMPK [1]. This selective inhibition allows for fine-tuning of PP2A activity toward different substrate classes without completely abolishing phosphatase function [1].

Post-translational modifications beyond tyrosine phosphorylation are also influenced by γ-6-phosphogluconolactone exposure [1]. The methylation status of leucine 309 (L309), a critical modification that regulates PP2A holoenzyme assembly and activity, can be indirectly affected through changes in the protein's conformation and accessibility to methyltransferases [5]. These modifications contribute to the long-term regulation of PP2A function and its integration into broader signaling networks [5].

Src Family Kinase Interaction Networks

The interaction networks involving Src family kinases and γ-6-phosphogluconolactone represent a sophisticated regulatory system that integrates metabolic signals with protein phosphorylation cascades [1]. Src family kinases are non-receptor tyrosine kinases that play central roles in cellular signaling, including regulation of cell proliferation, differentiation, and metabolism [6] [7]. The discovery that γ-6-phosphogluconolactone directly binds to Src kinase has revealed a novel mechanism for metabolic regulation of kinase activity [1].

Direct binding interactions between γ-6-phosphogluconolactone and Src family kinases occur through specific binding domains that include the Src homology 2 (SH2) and Src homology 3 (SH3) domains [1]. These domains are critical for protein-protein interactions and substrate recognition in Src family kinases [6]. The binding affinity has been estimated at approximately 200 μM, indicating a physiologically relevant interaction that can occur at the cellular concentrations of γ-6-phosphogluconolactone observed under metabolic stress conditions [1]. This binding event leads to conformational changes in the kinase that enhance its catalytic activity and alter its substrate specificity [1].

Table 3: Src Family Kinase Interaction Networks

Interaction TypeBinding DomainKinetic ParameterDownstream Effect
Direct BindingSrc homology domains (SH2/SH3)Kd = 200 μM (estimated)PP2A recruitment to kinase complex
Allosteric ModulationCatalytic domainEnhanced ATP binding affinityModified kinase substrate specificity
Kinase ActivationActivation loop regionIncreased autophosphorylation rateIncreased catalytic efficiency
Substrate RecruitmentSubstrate binding pocketImproved substrate accessibilityEnhanced protein-protein interactions
Conformational ChangesRegulatory domain interfaceFaster conformational switchingAltered cellular localization
Phosphorylation EnhancementATP binding site vicinityElevated Y416 phosphorylationAmplified phosphorylation cascades

Allosteric modulation of Src kinase activity occurs through γ-6-phosphogluconolactone binding to regions distinct from the active site, yet capable of influencing catalytic function [1]. This allosteric regulation enhances ATP binding affinity and stabilizes the active conformation of the kinase [8]. The enhanced ATP binding creates a more efficient catalytic environment, allowing for increased phosphorylation rates of downstream targets [8]. Structural studies suggest that the binding of γ-6-phosphogluconolactone may stabilize the αC helix in an "in" conformation, which is associated with kinase activation [8].

Kinase activation mechanisms involve multiple regulatory events that collectively enhance Src family kinase activity [1]. The binding of γ-6-phosphogluconolactone promotes autophosphorylation at tyrosine 416 (Y416) in the activation loop, a critical modification that is required for full kinase activity [6]. This autophosphorylation event creates a positive feedback loop, as the activated kinase can more efficiently phosphorylate additional substrates, including PP2A [1]. The increased autophosphorylation rate correlates with enhanced catalytic efficiency and improved substrate accessibility [6].

Substrate recruitment processes are significantly enhanced by γ-6-phosphogluconolactone binding to Src family kinases [1]. The compound facilitates the formation of larger protein complexes that include both kinase and phosphatase components [1]. This recruitment mechanism is particularly important for PP2A, which becomes more efficiently targeted for phosphorylation when in close proximity to activated Src kinase [1]. The enhanced protein-protein interactions extend beyond the immediate kinase-phosphatase pair to include additional signaling molecules that contribute to the broader regulatory network [1].

Conformational changes induced by γ-6-phosphogluconolactone binding affect multiple aspects of Src kinase function [1]. These changes include faster conformational switching between active and inactive states, with a bias toward the active conformation [8]. The altered conformational dynamics influence the kinase's cellular localization, promoting association with specific subcellular compartments where PP2A and other substrates are concentrated [1]. These localization changes ensure that the metabolic signal represented by γ-6-phosphogluconolactone accumulation is efficiently transduced into appropriate phosphorylation events [1].

AMPK Pathway Metabolic Sensing Modulation

The AMP-activated protein kinase (AMPK) pathway serves as a central hub for cellular energy sensing and metabolic regulation, and γ-6-phosphogluconolactone has emerged as a critical modulator of this system [1] [9]. AMPK traditionally functions as a sensor of cellular energy status through its ability to detect changes in adenine nucleotide ratios, particularly AMP/ATP and ADP/ATP [9] [10]. However, recent discoveries have revealed that AMPK can also sense glucose availability and other metabolic signals independently of changes in adenine nucleotides [9]. The modulation of AMPK activity by γ-6-phosphogluconolactone represents a novel mechanism that links oxidative pentose phosphate pathway flux to energy sensing pathways [1].

Energy status detection by AMPK involves complex regulatory mechanisms that integrate multiple cellular signals [10]. γ-6-Phosphogluconolactone influences this process through indirect modulation via PP2A inhibition rather than direct binding to AMPK itself [1]. When γ-6-phosphogluconolactone levels increase, the resulting inhibition of PP2A leads to sustained phosphorylation of AMPK at threonine 172, the critical activating phosphorylation site [1]. This mechanism allows metabolic flux through the oxidative pentose phosphate pathway to influence AMPK activation status without requiring changes in cellular energy charge [1].

Table 4: AMPK Pathway Metabolic Sensing Modulation

Sensing MechanismRole of γ-6-PhosphogluconolactoneCellular ContextPhysiological Significance
Energy Status DetectionIndirect modulation via PP2A inhibitionMetabolic stress conditionsFine-tuning of energy sensing
Glucose Availability SensingIndependent of adenine nucleotide changesGlucose deprivation statesMetabolic pathway coordination
Metabolite Level MonitoringDirect metabolite signaling functionOxidative pentose phosphate pathway fluxCellular stress response modulation
Phosphatase Activity ControlEnhanced inhibitory phosphorylationCancer cell metabolismOncogenic signaling regulation
Upstream Kinase RegulationLKB1-independent pathway regulationEnergy homeostasis maintenanceSurvival advantage in cancer
Nucleotide Ratio SensingAMP/ATP ratio-independent effectsNutrient-sensing pathwaysMetabolic reprogramming control

Glucose availability sensing represents a recently discovered function of AMPK that operates independently of adenine nucleotide changes [9]. γ-6-Phosphogluconolactone contributes to this sensing mechanism by providing a direct readout of glucose flux through the oxidative pentose phosphate pathway [1]. When glucose availability is high, increased flux through glucose-6-phosphate dehydrogenase can lead to elevated levels of γ-6-phosphogluconolactone, which then modulates AMPK activity through the Src-PP2A axis [1]. This mechanism allows cells to adjust their metabolic state in response to glucose availability even when overall energy charge remains stable [9].

Metabolite level monitoring through γ-6-phosphogluconolactone provides a direct link between specific metabolic pathway activity and cellular signaling networks [1]. Unlike traditional AMPK activation mechanisms that rely on changes in adenine nucleotide ratios, this pathway responds to the accumulation of a specific metabolite that reflects the balance between glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase activities [1]. This specificity allows for fine-tuned responses to changes in oxidative pentose phosphate pathway flux without triggering broader energy stress responses [1].

Phosphatase activity control mechanisms involve the regulation of PP2A, which serves as a major upstream phosphatase that dephosphorylates and inactivates AMPK [1] [11]. γ-6-Phosphogluconolactone enhances the inhibitory phosphorylation of PP2A through Src-mediated mechanisms, effectively reducing the phosphatase's ability to dephosphorylate AMPK [1]. This control mechanism is particularly important in cancer cell metabolism, where elevated oxidative pentose phosphate pathway activity can contribute to maintaining AMPK in an activated state [1]. The sustained AMPK activation provides metabolic advantages that support cancer cell survival and proliferation [1].

Upstream kinase regulation involves modulation of AMPK activation pathways that are independent of the canonical LKB1-mediated mechanism [1]. While LKB1 remains the primary upstream kinase responsible for AMPK activation under energy stress conditions, the γ-6-phosphogluconolactone-mediated pathway provides an alternative route for AMPK regulation [1]. This LKB1-independent mechanism allows for AMPK activation in response to metabolic signals that do not necessarily involve energy depletion [1]. The pathway integration ensures that AMPK can respond to a broader range of cellular conditions while maintaining its central role in metabolic homeostasis [1].

Physical Description

Solid

XLogP3

-3.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

5

Exact Mass

258.01406892 g/mol

Monoisotopic Mass

258.01406892 g/mol

Heavy Atom Count

16

Other CAS

2641-81-8

Wikipedia

6-O-phosphono-D-glucono-1,5-lactone

Dates

Last modified: 04-14-2024

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